(2E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide
Description
Properties
IUPAC Name |
(E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO4S/c19-16(6-5-14-3-1-8-22-14)18-12-17(20,13-7-9-21-11-13)15-4-2-10-23-15/h1-11,20H,12H2,(H,18,19)/b6-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOXUMITUZLSYMV-AATRIKPKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=CC(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=C/C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide, with a CAS number of 2097941-27-8, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
The molecular formula of the compound is C17H15NO4S, with a molecular weight of 329.4 g/mol. Its structure includes furan and thiophene moieties, which are known to contribute to biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H15NO4S |
| Molecular Weight | 329.4 g/mol |
| CAS Number | 2097941-27-8 |
| Structure | Chemical Structure |
Antimicrobial Activity
Research has indicated that compounds containing furan and thiophene rings exhibit significant antimicrobial properties. In a study focused on various derivatives, it was found that the presence of these rings enhances the compound's ability to inhibit bacterial growth, particularly against drug-resistant strains .
Antituberculosis Activity
A notable study evaluated the antitubercular activity of a related class of compounds. The results showed that certain derivatives exhibited potent activity against Mycobacterium tuberculosis, with IC90 values indicating effective inhibition at low concentrations . The selectivity index (SI), defined as the ratio of cytotoxicity to anti-TB activity, was also favorable, suggesting a good therapeutic window.
| Compound | IC90 (μM) | Selectivity Index |
|---|---|---|
| Compound A | < 10 | > 10 |
| Compound B | 15 | 5 |
Anti-inflammatory and Antioxidant Effects
The compound's anti-inflammatory properties were assessed through various in vitro assays. It was found to inhibit pro-inflammatory cytokines and reduce oxidative stress markers in cell lines exposed to inflammatory stimuli. This suggests potential applications in treating inflammatory diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its unique structural features:
- Furan and Thiophene Rings : These heterocycles are known for their electron-rich nature, which enhances interaction with biological targets.
- Hydroxyl Group : The presence of a hydroxyl group increases solubility and may enhance binding affinity to specific receptors.
- Amide Linkage : This functional group is crucial for maintaining the compound's conformation and stability in biological systems.
Case Studies
In one case study involving a series of furan-containing compounds, researchers noted that modifications to the thiophene ring significantly affected both potency and selectivity against target pathogens. Compounds with a thiophene substituent showed improved efficacy compared to those without .
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated amide group enables Michael addition and nucleophilic conjugate additions :
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Thiols/Amines : React at the β-carbon of the enamide, forming thioether or amine adducts ().
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Hydroxyl Group Participation : The adjacent hydroxyl group may facilitate intramolecular hydrogen bonding, stabilizing transition states during nucleophilic attacks ().
Example Reaction Pathway :
Cycloaddition Reactions
The furan and thiophene rings participate in Diels-Alder and 1,3-dipolar cycloadditions :
Oxidation and Reduction
Oxidation :
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Thiophene Ring : Sulfur atom oxidizes to sulfoxide/sulfone under HO or mCPBA ().
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Hydroxyl Group : May oxidize to ketone under strong conditions (e.g., Jones reagent), though steric hindrance limits reactivity ().
Reduction :
Hydroxyl Group Reactions
-
Esterification : Reacts with acyl chlorides (e.g., AcCl) to form esters ().
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Etherification : Williamson synthesis with alkyl halides ().
Amide Hydrolysis
Heterocyclic Ring Modifications
| Ring | Reaction | Product |
|---|---|---|
| Furan | Electrophilic substitution (e.g., nitration) | Nitrofuran derivatives |
| Thiophene | Halogenation (Br) | 2-Bromothiophene adduct |
Computational Insights :
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Furan’s electron-rich nature directs electrophiles to the α-position ().
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Thiophene’s sulfur stabilizes radical intermediates during halogenation ().
Comparative Reactivity with Structural Analogs
Data from analogous compounds highlight key differences ( ):
| Compound | Key Feature | Reactivity Difference |
|---|---|---|
| Furosemide | Furan + sulfonamide | Higher electrophilic sulfonamide reactivity |
| (2E)-3-(Furan-2-yl)-N-methoxyprop-2-enamide | Methoxy group | Reduced steric hindrance in cycloadditions |
| Target Compound | Hydroxyl + thiophene | Enhanced H-bonding and sulfur-mediated reactions |
Limitations and Research Gaps
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Experimental Data : Most reaction mechanisms are inferred from computational models (e.g., PASS program) or analogs ().
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Synthetic Challenges : Multi-step synthesis and purification hinder large-scale reactivity studies ().
Comparison with Similar Compounds
Research Findings and Implications
Antimicrobial Potential: The thiophen-2-yl group in the target compound aligns with nitrothiophen derivatives showing antimycobacterial activity (MIC ~1–5 µg/mL) .
Computational Insights : Density-functional theory (DFT) studies (e.g., ) could predict the target’s stability and frontier molecular orbitals, guiding optimization .
Structural Optimization : Replacing one thiophene with a sulfonamide () may enhance solubility without sacrificing bioactivity .
Q & A
Q. Q1. What are the key steps for synthesizing (2E)-3-(furan-2-yl)-N-[2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl]prop-2-enamide?
Methodology :
- Step 1 : Use a conjugate addition reaction to synthesize the α,β-unsaturated amide core. For example, activate a furan-substituted acrylic acid derivative (e.g., via mixed anhydride or carbodiimide coupling agents like EDC/HOBT) and react it with a hydroxylated ethylamine intermediate containing furan and thiophene substituents .
- Step 2 : Ensure stereochemical control of the (2E)-configuration by using a base-catalyzed elimination or photochemical methods to favor the trans-alkene geometry. Monitor reaction progress via TLC or HPLC.
- Step 3 : Purify the product via column chromatography (e.g., silica gel with a gradient of ethyl acetate/petroleum ether) and confirm purity via NMR and high-resolution mass spectrometry (HRMS).
Q. Q2. How to characterize the molecular structure of this compound using spectroscopic techniques?
Methodology :
- Nuclear Magnetic Resonance (NMR) : Assign peaks using - and -NMR. The α,β-unsaturated amide group will show characteristic downfield shifts for the carbonyl carbon (~165–170 ppm) and trans-alkene protons (δ 6.5–7.5 ppm, J = 15–16 Hz) .
- Infrared Spectroscopy (IR) : Identify the amide C=O stretch (~1650–1680 cm) and hydroxyl group (broad peak ~3200–3500 cm).
- Mass Spectrometry (MS) : Use HRMS to confirm the molecular ion peak (e.g., ESI+ mode) and compare with theoretical mass.
Advanced Research Questions
Q. Q3. How to resolve contradictions in crystallographic data for this compound?
Methodology :
- Data Collection : Use high-resolution X-ray diffraction (e.g., synchrotron radiation) to minimize noise and improve data completeness.
- Refinement with SHELXL : Apply restraints for disordered regions (e.g., flexible hydroxyl or thiophene groups) and validate using R-factors and residual electron density maps .
- Cross-Validation : Compare experimental data with DFT-optimized geometries (e.g., B3LYP/6-31G* level) to identify outliers in bond lengths or angles .
Q. Q4. How to analyze the electronic properties and reaction mechanisms of this compound using computational methods?
Methodology :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311++G(d,p) level to calculate frontier molecular orbitals (FMOs). The HOMO-LUMO gap can predict reactivity toward electrophiles/nucleophiles .
- Reaction Pathway Modeling : Use intrinsic reaction coordinate (IRC) calculations to map energy profiles for key reactions (e.g., hydrolysis of the amide bond or electrophilic substitution on the thiophene ring).
- Solvent Effects : Apply the polarizable continuum model (PCM) to simulate solvent interactions and compare with experimental kinetic data.
Q. Q5. How to address inconsistencies in spectroscopic vs. computational data for this compound?
Methodology :
- Error Source Identification : Check for artifacts in experimental data (e.g., solvent polarity effects in NMR or incomplete DFT basis sets).
- Hybrid Approaches : Combine experimental IR/Raman spectra with calculated vibrational frequencies (scaled by 0.96–0.98 to correct anharmonicity) .
- Statistical Validation : Use multivariate analysis (e.g., principal component analysis) to correlate discrepancies between theoretical and observed -NMR shifts.
Q. Q6. What experimental design considerations are critical for studying its biological interactions?
Methodology :
- Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify interactions with biomolecular targets (e.g., enzymes with furan/thiophene-binding pockets).
- Control Experiments : Include negative controls (e.g., structurally similar but inactive analogs) to confirm specificity.
- Metabolic Stability : Assess in vitro hepatic microsomal stability using LC-MS/MS to identify metabolic hotspots (e.g., hydroxylation of the furan ring).
Q. Q7. How to optimize crystallization conditions for X-ray diffraction studies?
Methodology :
- Screening : Use a sparse matrix approach (e.g., Hampton Research Crystal Screen) with varying pH, ionic strength, and organic solvents (e.g., DMSO, PEGs).
- Additive Screening : Introduce small-molecule additives (e.g., divalent cations or chaotropic agents) to stabilize crystal packing .
- Cryoprotection : Soak crystals in a cryoprotectant solution (e.g., glycerol or ethylene glycol) before flash-cooling in liquid nitrogen.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
